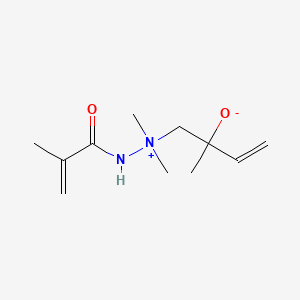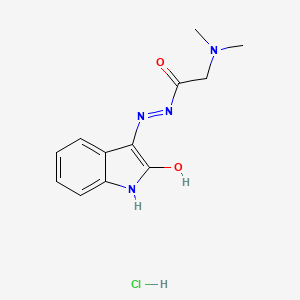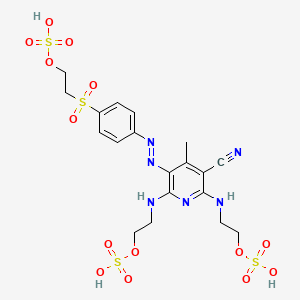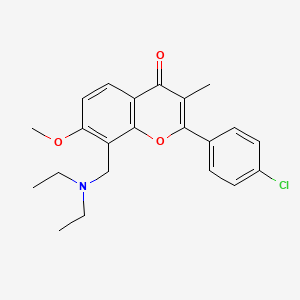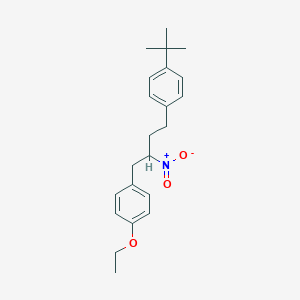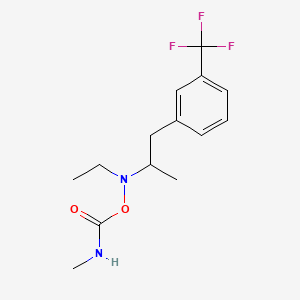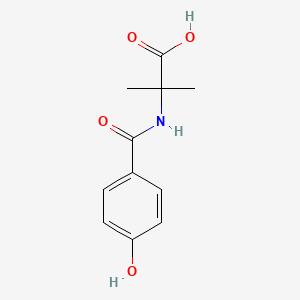
Alanine, N-(4-hydroxybenzoyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, N-(4-hydroxybenzoyl)-2-methyl- is a derivative of alanine, an amino acid, where the amino group is substituted with a 4-hydroxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(4-hydroxybenzoyl)-2-methyl- typically involves the acylation of alanine with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: Alanine, N-(4-hydroxybenzoyl)-2-methyl- can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: The compound can be reduced to form the corresponding hydroxybenzyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones
Reduction: Hydroxybenzyl derivatives
Substitution: Ether or ester derivatives
Aplicaciones Científicas De Investigación
Alanine, N-(4-hydroxybenzoyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Alanine, N-(4-hydroxybenzoyl)-2-methyl- involves its interaction with specific molecular targets such as enzymes and receptors. The 4-hydroxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
- Alanine, N-(4-hydroxybenzoyl)-
- Alanine, N-(4-methoxybenzoyl)-
- Alanine, N-(4-chlorobenzoyl)-
Comparison: Alanine, N-(4-hydroxybenzoyl)-2-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
841303-77-3 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-[(4-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-3-5-8(13)6-4-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Clave InChI |
UJZQBOMSGKCXRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




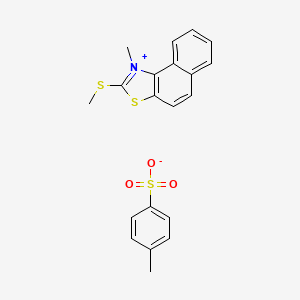
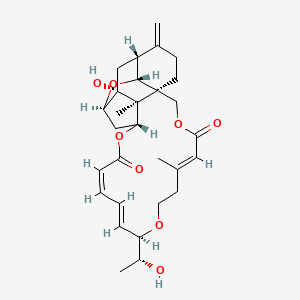
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
